molecular formula C17H19NO2S3 B3452828 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one

1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one

Cat. No.: B3452828
M. Wt: 365.5 g/mol
InChI Key: JQRXBQRCJCKCCG-UHFFFAOYSA-N
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Description

The compound 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one features a fused [1,2]dithiolo[3,4-c]quinoline core with key substituents:

  • 8-Methoxy group: Enhances electron-donating properties and influences solubility.
  • 1-Thioxo group: Introduces sulfur-based reactivity and hydrogen-bonding capacity.
  • 5-(2-Methylpropan-1-one): An isobutyryl group that modulates lipophilicity and steric effects.

This compound belongs to a class of sulfur-containing heterocycles, often studied for their bioactivity and structural complexity .

Properties

IUPAC Name

1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S3/c1-9(2)15(19)18-12-7-6-10(20-5)8-11(12)13-14(17(18,3)4)22-23-16(13)21/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRXBQRCJCKCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinoline core, introduction of the dithiolo rings, and functionalization with the methoxy and methylpropanone groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy or methylpropanone groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in organic synthesis. It can be utilized in various chemical reactions such as:

  • Oxidation : Formation of sulfoxides or sulfones using oxidizing agents like potassium permanganate.
  • Reduction : Conversion to thiols or thioethers using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : The methoxy group can be replaced with other functional groups through nucleophilic substitution.

Research has indicated that this compound exhibits promising biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against several bacterial strains.
  • Antiviral Activity : Investigations into its potential to inhibit viral replication are ongoing.
  • Anticancer Potential : The compound has demonstrated significant inhibitory activity against various kinases involved in cancer progression. For example:
CompoundTarget KinaseIC50 (μM)
2aNPM1-ALK0.25
2bNPM1-ALK0.54
2ccRAF0.78
2qJAK30.46

These findings suggest that derivatives of this compound could be developed into effective cancer therapeutics .

Medicinal Chemistry

The compound is being explored for its therapeutic applications in drug development. Its unique structure allows for modifications that can lead to the creation of new drugs targeting specific diseases.

Material Science

In industrial applications, this compound is investigated for its potential in developing new materials with unique properties, such as conducting polymers and advanced coatings.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis and Biological Evaluation : A study highlighted the synthesis of several derivatives and their biological evaluations against cancer cell lines, indicating a structure-activity relationship that could guide future drug design .
  • Mechanistic Studies : Research on the mechanism of action revealed that the compound interacts with specific molecular targets, modulating enzyme activities and influencing cellular pathways .

Mechanism of Action

The mechanism of action of 1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name R (Position 8) Acyl Group (Position 5) Molecular Formula Molecular Weight Key Data/Applications Source
Target Compound Methoxy 2-Methylpropan-1-one ~C₁₉H₂₀NO₂S₃ ~413.59* NMR/HRMS characterized -
1-(8-Ethoxy-...ethanone () Ethoxy Ethanone C₁₆H₁₇NO₂S₃ 351.497 Lower MW, higher lipophilicity [1]
2-(8-Quinolinyloxy)-...ethanone () Quinolinyloxy Ethanone C₂₂H₁₈N₂O₂S₃ - Extended aromaticity for π-π interactions [6]
3-Cyclohexyl-...propan-1-one () Ethoxy 3-Cyclohexylpropan-1-one C₂₂H₂₉NO₂S₃ - Enhanced steric bulk [7]
2-(4-Chlorophenoxy)-...ethanone () Methoxy 2-(4-Chlorophenoxy)acetyl C₂₁H₁₈ClNO₃S₃ 464.02 Polar chlorophenoxy group [8]
1-(8-Methoxy-...phenylethanone () Methoxy 2-Phenylethanone C₂₂H₂₀NO₂S₃ 413.59 High MW due to phenyl group [9]

*Inferred molecular weight based on structural analogy to .

Physicochemical Properties and Trends

  • Lipophilicity: Ethoxy substituents () increase lipophilicity compared to methoxy. Phenylethanone () and chlorophenoxy () groups introduce polar-aromatic or halogen-based interactions.
  • Molecular Weight : Ranges from 351.497 () to 464.02 (), with the target compound intermediate (~413.59).

Biological Activity

1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one is a complex organic compound belonging to the class of quinoline derivatives. Its unique structural features, including a methoxy group and a fused dithiolo ring system, contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Key Properties

PropertyValue
Molecular FormulaC18H23N1O2S3
Molecular Weight365.52 g/mol
SolubilitySoluble in organic solvents
Melting PointNot determined

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the dithiolo ring enhances its binding affinity to enzymes and receptors involved in critical cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on several kinases, which are crucial in cancer progression and inflammation.
  • Antioxidant Activity : The methoxy group contributes to its free radical scavenging ability, providing potential protective effects against oxidative stress.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to this compound. For example:

  • A study identified several derivatives with significant inhibitory effects on kinases associated with cancer cell proliferation. Compounds demonstrated IC50 values ranging from 0.25 μM to 0.78 μM against various human kinases, indicating strong antitumor activity .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : Salmonella typhi, Bacillus subtilis, among others.
  • Results : Moderate to strong activity was observed against Salmonella typhi, with effectiveness surpassing standard antibiotics like ampicillin and streptomycin .

Anti-inflammatory Effects

In vitro studies have suggested that the compound possesses anti-inflammatory properties comparable to established anti-inflammatory drugs:

  • Mechanism : It inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Study 1: Antitumor Efficacy

A recent investigation into the antitumor efficacy of this compound involved screening against various cancer cell lines. The results indicated that compounds derived from the quinoline structure exhibited significant cytotoxic effects with an IC50 value as low as 0.36 μM for JAK3 inhibition .

Case Study 2: Antimicrobial Screening

In another study assessing antimicrobial properties, derivatives were tested against multiple bacterial strains. The findings revealed that certain compounds exhibited a higher efficacy than conventional antibiotics, particularly in inhibiting Bacillus subtilis growth .

Q & A

Q. What are the optimal synthetic routes for preparing the compound with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of substituted quinoline precursors followed by functionalization. A reflux setup in ethanol or THF with stoichiometric reagents (e.g., LiAlH₄ for reduction steps) is recommended . Purification via recrystallization using DMF-EtOH (1:1) mixtures improves yield and purity . For thioxo-group incorporation, thiourea or Lawesson’s reagent under inert conditions may be employed, with reaction progress monitored via TLC.

Q. Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve complex splitting patterns in the quinoline and dithiolo moieties .
  • X-ray Crystallography : Single-crystal diffraction confirms stereochemistry and hydrogen-bonding networks, requiring slow evaporation from acetone/hexane mixtures .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detect impurities and verify molecular ion peaks .

Q. How can solubility and stability be optimized for in vitro assays?

Methodological Answer:

  • Solvent Screening : Test dimethyl sulfoxide (DMSO) for stock solutions, diluted in PBS or cell culture media (≤1% DMSO). For hydrophobic domains, β-cyclodextrin inclusion complexes enhance aqueous solubility .
  • Stability Studies : Conduct accelerated degradation tests under varied pH (2–9), UV light, and temperatures (4–40°C). Monitor via HPLC to identify degradation products (e.g., oxidation of methoxy groups) .

Q. What are common synthetic impurities, and how are they controlled?

Methodological Answer:

  • Byproducts : Unreacted starting materials (e.g., quinoline intermediates) and over-oxidized sulfur species. Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for separation .
  • Quality Control : Limit impurities to <0.15% via ICP-MS for sulfur content and USP guidelines for residual solvents .

Advanced Research Questions

Q. How to design experiments evaluating environmental persistence and ecotoxicity?

Methodological Answer:

  • Fate Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Quantify half-life via LC-MS/MS and model partitioning coefficients (log Kow) .
  • Ecotoxicology : Acute toxicity assays with Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) at 0.1–10 mg/L concentrations. Include positive controls (e.g., reference toxicants) .

Q. What computational strategies predict reactivity in biological systems?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with PDB targets (e.g., cytochrome P450 enzymes) to map binding affinities. Validate with MD simulations (GROMACS) .
  • QSAR Modeling : Train models on PubChem BioAssay data (e.g., IC₅₀ values) using MOE or Schrödinger Suite. Prioritize descriptors like polar surface area and H-bond acceptors .

Q. How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Meta-Analysis : Aggregate data from peer-reviewed studies, applying Cochrane risk-of-bias tools. Stratify by assay type (e.g., cell-free vs. cell-based) and normalize dose metrics .
  • Experimental Replication : Use randomized block designs with split-plot arrangements (e.g., varying cell lines and exposure times) to isolate confounding variables .

Q. What methodologies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Kinetic Studies : Perform stopped-flow spectroscopy to measure reaction rates with biological thiols (e.g., glutathione). Compare to control compounds lacking the dithiolo group .
  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs for tracking metabolic pathways via NMR or mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methylpropan-1-one

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